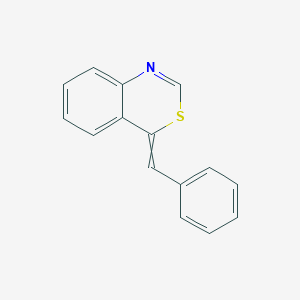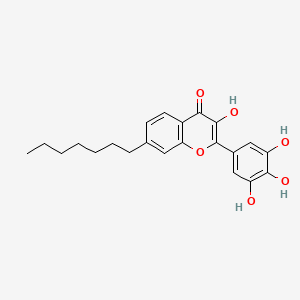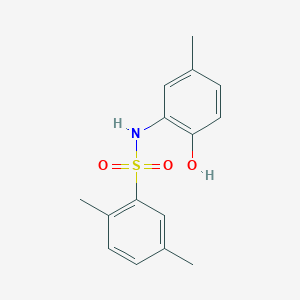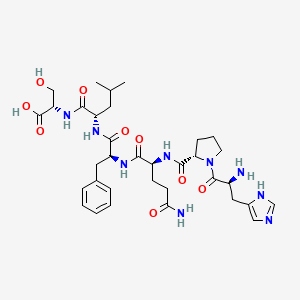![molecular formula C22H16Br2O8 B12596928 4-[7-(Acetyloxy)-4-(dibromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene diacetate CAS No. 883558-12-1](/img/structure/B12596928.png)
4-[7-(Acetyloxy)-4-(dibromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[7-(Acetyloxy)-4-(dibromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene diacetate is a complex organic compound characterized by its unique structure, which includes a benzopyran ring system substituted with acetyloxy and dibromomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(Acetyloxy)-4-(dibromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene diacetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzopyran ring: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone.
Introduction of the dibromomethyl group: This step often involves bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[7-(Acetyloxy)-4-(dibromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene diacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: The dibromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
4-[7-(Acetyloxy)-4-(dibromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[7-(Acetyloxy)-4-(dibromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene diacetate involves its interaction with specific molecular targets. The compound’s dibromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The acetyloxy groups may enhance the compound’s ability to penetrate cell membranes, facilitating its intracellular effects.
Comparison with Similar Compounds
Similar Compounds
4-[7-(Acetyloxy)-4-(bromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene diacetate: Similar structure but with a bromomethyl group instead of a dibromomethyl group.
4-[7-(Acetyloxy)-4-(chloromethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene diacetate: Similar structure but with a chloromethyl group instead of a dibromomethyl group.
Uniqueness
The presence of the dibromomethyl group in 4-[7-(Acetyloxy)-4-(dibromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene diacetate imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
883558-12-1 |
|---|---|
Molecular Formula |
C22H16Br2O8 |
Molecular Weight |
568.2 g/mol |
IUPAC Name |
[3-(2,4-diacetyloxyphenyl)-4-(dibromomethyl)-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C22H16Br2O8/c1-10(25)29-13-5-7-16(17(8-13)31-12(3)27)20-19(21(23)24)15-6-4-14(30-11(2)26)9-18(15)32-22(20)28/h4-9,21H,1-3H3 |
InChI Key |
VLYDIOZDWGRPQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=C(C=C(C=C3)OC(=O)C)OC(=O)C)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate](/img/structure/B12596847.png)




![6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12596860.png)
![5-[3-(Diphenylphosphoryl)phenyl]-1H-pyrazole](/img/structure/B12596886.png)





![5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12596914.png)
![(4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12596926.png)
